Diethyl 2-(amino(propylamino)methylene)malonate
Description
Diethyl 2-(amino(propylamino)methylene)malonate is a malonate derivative featuring a methylene bridge substituted with both amino and propylamino groups. These compounds are typically synthesized via condensation reactions between substituted amines and diethyl ethoxymethylenemalonate (DEM), followed by purification via chromatography or recrystallization .
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |
InChI |
InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8- |
InChI Key |
HKXSGKUNQHIHNH-NTMALXAHSA-N |
Isomeric SMILES |
CCCN=C(/C(=C(\O)/OCC)/C(=O)OCC)N |
Canonical SMILES |
CCCN=C(C(=C(O)OCC)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Procedure
Reagents :
- Diethyl malonate (1.0 equiv)
- Propylamine (1.2 equiv)
- Sodium ethoxide (0.1–0.5 equiv)
- Solvent: Ethanol or toluene
Conditions :
- Temperature: 60–80°C
- Time: 6–24 hours
- Workup: Acidification, extraction with ethyl acetate, and vacuum distillation
Mechanism :
Knoevenagel Condensation Followed by Reductive Amination
This two-step approach involves the formation of an alkylidenemalonate intermediate, which is subsequently aminated.
Step 1: Knoevenagel Condensation
Diethyl malonate reacts with formaldehyde or aldehydes to form alkylidenemalonates.
Step 2: Reductive Amination
The alkylidenemalonate undergoes amination with propylamine under reducing conditions.
- Reagents :
- Alkylidenemalonate (1.0 equiv), propylamine (1.5 equiv), NaBH₃CN (1.2 equiv)
- Conditions : Methanol, 25°C, 4 hours
- Yield : 65–75%.
Catalytic Carbonylation of Ethyl Chloroacetate
Patents CN1237572A and CN1115324C describe a palladium-catalyzed carbonylation route using ethyl chloroacetate, carbon monoxide, and ethanol.
Procedure
Reagents :
- Ethyl chloroacetate (1.0 equiv)
- CO gas (0.5–4 MPa pressure)
- Ethanol (1.2 equiv)
- Catalyst: PdCl₂(dppe) or PdCl₂(dppp) (0.01–0.05 equiv)
- Promoter: KI or NaI (0.1–0.15 equiv)
Conditions :
- Temperature: 85–125°C
- Pressure: 1.5–3.0 MPa
- Time: 20–60 hours
One-Pot Synthesis via Ammonium Carbonate Mediated Reaction
A solvent-free approach utilizes ammonium carbonate to facilitate the coupling of diethyl malonate with propylamine.
Procedure
Reagents :
- Diethyl malonate (1.0 equiv)
- Propylamine (1.0 equiv)
- Ammonium carbonate (3.0 equiv)
Conditions :
- Temperature: 50–60°C
- Time: 6–8 hours
- Workup: Filtration and recrystallization from ethanol
Microwave-Assisted Synthesis
US20130281580A1 highlights a rapid method using microwave irradiation to accelerate the reaction.
Procedure
Reagents :
- Diethyl malonate, propylamine, p-toluenesulfonic acid (catalyst)
Conditions :
- Microwave: 150–300°C, 10–15 minutes
- Solvent: Toluene or diphenyl ether
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Base-Catalyzed Condensation | 60–80°C, 6–24 h | 70–85% | Simple setup, scalable | Long reaction time |
| Knoevenagel-Reduction | Two-step, 25–60°C | 65–75% | High purity | Multiple steps, costlier reagents |
| Catalytic Carbonylation | High-pressure CO, 20–60 h | >95% | Industrial applicability | Requires specialized equipment |
| Ammonium Carbonate Method | Solvent-free, 50–60°C | 80–86% | Eco-friendly, high yield | Limited to small-scale synthesis |
| Microwave-Assisted | 150–300°C, 10–15 min | 90–95% | Rapid, energy-efficient | Safety concerns with high temperatures |
Mechanistic Insights and Optimization Strategies
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Ethanol balances reactivity and ease of workup.
- Catalyst Loading : Pd-based catalysts at 0.01–0.05 equiv minimize costs while maintaining activity.
- Temperature Control : Exceeding 150°C in microwave methods risks decomposition, necessitating precise thermal monitoring.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(amino(propylamino)methylene)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene carbon.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of a strong acid or base.
Major Products
Alkylation: Produces dialkylated malonates.
Hydrolysis: Produces diethyl malonate and the corresponding carboxylic acids.
Decarboxylation: Produces substituted acetic acids.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives of diethyl malonate, including diethyl 2-(amino(propylamino)methylene)malonate. Research indicates that these compounds exhibit promising activity against plant pathogens like Fusarium oxysporum, a notorious phytopathogen responsible for significant crop losses.
Case Study: Antifungal Efficacy
A study published in MDPI evaluated several diethyl malonates for their ability to inhibit the mycelial growth of Fusarium oxysporum. The results demonstrated that specific derivatives displayed IC50 values as low as 0.013 µM, indicating potent antifungal activity. The most effective compounds were classified as fungicidal, suggesting their potential utility in agricultural fungicide development .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 2 | <0.5 | Fungicidal |
| Compound 5 | 0.013 | Fungicidal |
| Compound 1 | 18 | Fungistatic |
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
Synthetic Utility
The compound can be utilized to install diamine moieties, which are crucial in the synthesis of biologically active compounds such as neuropeptide Y receptor antagonists. This application was demonstrated through a reaction involving cyclic aminomethylammonium salts, showcasing its role in drug discovery and development .
Chemical Reactivity Studies
Research has also focused on the reactivity of diethyl malonates in nucleophilic substitution reactions, highlighting their potential in organic synthesis. The compound's ability to act as a methylene donor in various chemical transformations makes it valuable for synthesizing complex organic molecules.
Reactivity Insights
A study detailed the reactivity of diethyl malonates under basic conditions, demonstrating how they can participate in nucleophilic attacks to form dimeric products. This property is essential for developing new synthetic pathways in organic chemistry .
Agricultural Applications
Given its antifungal properties, this compound has potential applications in agriculture as a biopesticide or fungicide. Its effectiveness against crop pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.
Mechanism of Action
The mechanism of action of diethyl 2-(amino(propylamino)methylene)malonate involves its reactivity as a nucleophile. The compound can form enolate ions, which can then participate in nucleophilic substitution reactions. The presence of the amino and propylamino groups enhances its reactivity and allows for the formation of various derivatives .
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- Electron-Withdrawing Groups (EWGs): Example: Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate (15b) is synthesized in 81% yield via heating 2-nitroaniline with DEM. The nitro group enhances electrophilicity, facilitating cyclization in Gould-Jacob reactions to form 4-quinolones with antibacterial properties . Example: Diethyl 2-(((3,4-dichlorophenyl)amino)methylene)malonate (CAS 26832-89-3) has a molecular weight of 332.18 and is used in ligand synthesis for GABAA receptors .
- Electron-Donating Groups (EDGs): Example: Diethyl 2-(((o-tolyl)amino)methylene)malonate is synthesized from o-toluidine and DEM at 120°C, yielding a semi-solid product after hexane purification . EDGs like methyl may reduce cyclization efficiency compared to EWGs.
Alkyl-Substituted Derivatives
- Example: Diethyl 2-(((4-chloro-2-isopropylphenyl)amino)methylene)malonate (200) is synthesized in 53% yield using 4-chloro-2-isopropylaniline and DEM, followed by flash chromatography .
Physical and Spectral Properties
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., bromo-, nitro-) generally form crystalline solids, while alkyl-substituted analogs (e.g., isopropyl) often yield oils or semi-solids due to reduced crystallinity .
- Spectral Shifts: EWGs like nitro cause downfield shifts in NH protons (δ 12.60 ppm ), whereas EDGs like methyl or alkylamino groups may upfield-shift these signals.
Biological Activity
Diethyl 2-(amino(propylamino)methylene)malonate is a compound of growing interest due to its diverse biological activities, particularly in antifungal and anticancer applications. This article presents an overview of the compound's biological activity, including synthesis methods, experimental findings, and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as diethyl malonates, which are characterized by their malonate backbone and various substituents. The synthesis typically involves the reaction of diethyl malonate with an appropriate amine under controlled conditions. Microwave-assisted synthesis has been highlighted as an efficient method for producing these compounds with high yields and purity .
Antifungal Activity
Recent studies have evaluated the antifungal properties of related diethyl malonates against various phytopathogens. For instance, a series of diethyl 2-((aryl(alkyl)amino)methylene)malonates were tested for their ability to inhibit the mycelial growth of Fusarium oxysporum, a significant plant pathogen. The results indicated that certain derivatives exhibited promising antifungal activity, with IC50 values as low as 0.013 µM, classifying them as potent fungicidal agents .
Experimental Findings
The antifungal activity was assessed using a dose-response curve method, where different concentrations of the test compounds were applied to fungal cultures. The percentage inhibition was calculated based on the growth area compared to a control group. The most effective compounds were identified as those with ortho-nitro-substituted or non-substituted aromatic rings, demonstrating significant potential for agricultural applications in disease management .
Anticancer Properties
In addition to antifungal activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines, including A-549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer), revealed that some derivatives exhibit significant cytotoxic effects. The minimum inhibitory concentration (MIC) values were determined, indicating that these compounds could serve as potential leads for developing new anticancer therapies .
Case Studies
- Antifungal Efficacy : A study demonstrated that diethyl malonates could inhibit the growth of Fusarium oxysporum significantly better than traditional fungicides like mancozeb and iprodione. This highlights their potential as environmentally friendly alternatives in agriculture .
- Cancer Cell Line Testing : In vitro tests showed that certain derivatives led to reduced viability in cancer cell lines at low concentrations, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Data Summary
| Activity | IC50 Value (µM) | Tested Pathogen/Cancer Cell Line |
|---|---|---|
| Antifungal | < 0.5 | Fusarium oxysporum |
| Anticancer | Varies (up to 10) | A-549, HeLa, SGC-7901 |
Q & A
Q. What are the standard synthetic routes for preparing Diethyl 2-(amino(propylamino)methylene)malonate?
The compound is typically synthesized via condensation reactions between amines and ethoxymethylene malonate derivatives. For example:
- Procedure : Mixing aniline derivatives (e.g., ortho-toluidine) with ethoxymethylene malonate diethyl ester (EMME) under heating (120°C for 2 hours) followed by gradual cooling and purification with n-hexane .
- Key Variables : Reaction temperature (70–135°C), solvent choice (toluene, 1,2-dichloroethane), and catalysts (e.g., p-toluenesulfonic acid) significantly influence yield .
Q. What spectroscopic methods validate the structure of this compound and its derivatives?
- ¹H/¹³C NMR : Characteristic peaks for the malonate backbone (e.g., δ 12.60 ppm for NH protons, δ 166–168 ppm for carbonyl carbons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 309.1 [M+H]⁺ for nitro-substituted derivatives) confirm molecular weight .
- IR Spectroscopy : Absorbance bands for N-H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) groups .
Q. What safety precautions are critical when handling this compound?
- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
- Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact .
Advanced Research Questions
Q. How do reaction conditions optimize the synthesis of derivatives with varying substituents?
- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve yields (50–88%) compared to non-polar solvents like toluene .
- Temperature : Higher temperatures (100–135°C) accelerate condensation but may increase side reactions (e.g., decarboxylation) .
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) facilitate enamine formation, while bases (e.g., DIPEA) stabilize intermediates .
| Substituent | Yield (%) | Conditions (Solvent, Temp) | Reference |
|---|---|---|---|
| 2-Nitro | 81 | Toluene, 120°C | |
| 4-Chloro | 99 | Toluene, reflux | |
| 2-Bromo | 88 | Toluene, 120°C |
Q. How do electronic effects of substituents influence reaction pathways?
- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents increase electrophilicity at the malonate carbon, enhancing reactivity with nucleophiles (e.g., amines) .
- Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions (e.g., higher temps) for condensation .
- Mechanistic Insight : EWGs stabilize enolate intermediates, while EDGs may shift equilibrium toward unreacted starting materials .
Q. What role does this compound play in heterocyclic synthesis?
- Pyridine Derivatives : Reacts with aldehydes/ketones to form substituted pyridines via cyclization and decarboxylation (e.g., benzaldehyde yields 6-methylpyridine derivatives) .
- Quinolines/Quinolones : Serves as a precursor in multi-step syntheses for bioactive molecules, leveraging its active methylene group .
- Case Study : Condensation with 4-cyanobenzaldehyde produces imine intermediates for antimicrobial agents .
Q. How can computational methods elucidate its electronic structure?
- DFT Studies : Analyze push-pull effects in the malonate backbone, where electron-withdrawing ester groups and electron-donating amino groups create polarized double bonds .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and reactivity in different media (e.g., acetonitrile vs. toluene) .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic procedures?
- Example : 4-Chloroaniline derivatives show yields ranging from 45% to 99% under similar conditions .
- Resolution : Variations arise from purity of starting materials, solvent drying, and trace moisture (which hydrolyzes intermediates) .
Q. How can discrepancies in melting points (e.g., 79–81°C vs. 45–46°C) be reconciled?
- Root Cause : Polymorphism or residual solvent in crystallized products.
- Solution : Purify via recrystallization (e.g., from methanol/ether) and validate purity via HPLC .
Methodological Recommendations
Q. What analytical techniques validate reaction completion?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
